molecular formula C14H12ClNO3S B271258 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate

2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate

Cat. No. B271258
M. Wt: 309.8 g/mol
InChI Key: MLWXAEGZIOYXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as CTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTET is a synthetic compound that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a protein complex that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells and inhibit the replication of certain viruses, such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its versatility in scientific research. It can be used in a variety of assays and experiments to study its effects on different biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments and require careful handling and disposal.

Future Directions

There are several potential future directions for research on 2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitroaniline with 2-thiophenecarboxylic acid to form 2-(5-chloro-2-nitroanilino)-2-thiophenecarboxylate. This intermediate compound is then reduced using sodium dithionite to yield this compound.

Scientific Research Applications

2-(5-Chloro-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C14H12ClNO3S

Molecular Weight

309.8 g/mol

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C14H12ClNO3S/c1-9-4-5-10(15)7-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17)

InChI Key

MLWXAEGZIOYXCP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CS2

Origin of Product

United States

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